3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
Description
The compound 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a bicyclic heterocycle featuring a chloromethyl group at position 3 and a cyclopropylmethyl substituent at position 2 of the indazole core. The compound’s synthesis likely involves cyclization reactions, as seen in related indazole derivatives (), which employ reagents like NaH in polar aprotic solvents (e.g., DMF) to facilitate alkylation or cyclopropane ring formation .
Key structural features influencing its reactivity and applications include:
- Chloromethyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
- Tetrahydroindazole core: Provides a semi-rigid scaffold for binding interactions in medicinal chemistry contexts.
Properties
IUPAC Name |
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXSPUDZISSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CCl)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 224.73 g/mol . This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Common methods include:
- Reagents : Chloromethyl-substituted indazoles are reacted with cyclopropylmethyl derivatives.
- Conditions : Reactions often utilize bases such as sodium hydride or potassium tert-butoxide to facilitate cyclization under controlled conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anticancer Properties
Studies have highlighted the anticancer potential of indazole derivatives. In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression .
Neuroprotective Effects
Emerging research points to neuroprotective effects associated with indazole derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .
Case Studies
- Antileishmanial Activity : A study on related indazole derivatives revealed promising antileishmanial activity against Leishmania major. The compound exhibited significant growth inhibition in vitro and demonstrated stable binding interactions with the trypanothione reductase enzyme through molecular docking studies .
- Antiviral Potential : Research has also indicated antiviral activity against hepatitis C virus (HCV) by structurally similar compounds. These studies utilized quantitative analysis to assess the efficacy of various drug combinations, suggesting a synergistic effect when combined with other antiviral agents .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The chloromethyl group allows for nucleophilic substitutions that can modify the compound's interaction profile with enzymes and receptors. This structural feature enhances the compound's ability to inhibit target sites involved in disease processes .
Data Table: Biological Activities of Indazole Derivatives
Scientific Research Applications
Medicinal Chemistry
3-(Chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole has garnered attention for its potential as a drug candidate due to its unique structural features. Research indicates that it may interact with biological targets such as enzymes or receptors, modulating their activity and influencing molecular pathways. Preliminary studies suggest its efficacy in antimicrobial and anticancer applications, making it a focus for drug development.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—allows researchers to modify its structure and create derivatives with tailored properties .
Material Science
The compound is also explored in material science for developing new materials with specific properties. Its unique chemical structure can be utilized in creating polymers or coatings that exhibit enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further research is required to elucidate the mechanism of action and optimize its efficacy.
Case Study 2: Cancer Research
In another study focused on cancer treatment, derivatives of this compound were synthesized and tested for cytotoxicity against cancer cell lines. The findings revealed promising anticancer activity, warranting further investigation into its therapeutic potential and the development of analogs with improved potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 3
The target compound’s substituents are compared to analogues with different alkyl, aryl, or halogen groups (Table 1).
Table 1: Substituent Effects on Indazole Derivatives
Key Observations :
Spectral and Analytical Data
While direct spectral data for the target compound are unavailable, comparisons with analogues reveal trends:
- IR Spectroscopy : Chloromethyl groups exhibit C-Cl stretches near 726 cm⁻¹ (), while cyclopropane rings show characteristic C-H stretches (~3000 cm⁻¹) .
- 1H-NMR : Cyclopropylmethyl protons resonate as multiplet signals between δ 0.5–1.5 ppm , whereas chloromethyl groups appear as singlets near δ 4.0–4.5 ppm () .
Preparation Methods
Formation of the Tetrahydroindazole Core
The tetrahydroindazole nucleus is typically synthesized by cyclization reactions starting from appropriate hydrazine derivatives and cyclic ketones or aldehydes. The cyclization forms the indazole ring system with partial saturation (4,5,6,7-tetrahydro) on the benzene ring portion.
Introduction of the Cyclopropylmethyl Group at Position 2
The 2-position substitution with a cyclopropylmethyl group is commonly achieved via alkylation of the indazole nitrogen or carbon center using cyclopropylmethyl halides or related electrophiles under basic conditions. This step requires selective conditions to avoid over-alkylation or side reactions.
Chloromethylation at Position 3
The 3-position chloromethyl group can be introduced through chloromethylation reactions, often involving formaldehyde and hydrochloric acid or chloromethyl methyl ether reagents. Alternatively, a benzylic halide precursor can be converted to the chloromethyl derivative by halogen exchange or direct chlorination.
Example Synthetic Route (Inferred from Related Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + cyclic ketone, acidic/basic conditions | Formation of 4,5,6,7-tetrahydroindazole core |
| 2 | Alkylation | Cyclopropylmethyl bromide or chloride, base (e.g., K2CO3) | Introduction of cyclopropylmethyl group at N-2 or C-2 |
| 3 | Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether | Installation of chloromethyl group at C-3 |
This sequence is supported by patent literature describing related substituted tetrahydroindazoles, where alkylation and chloromethylation are key steps in the preparation of 2,3-substituted derivatives.
Analytical Data and Characterization
Typical characterization of the synthesized compound includes:
| Technique | Data/Result Example |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to tetrahydroindazole protons, chloromethyl group, and cyclopropylmethyl moiety |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 224.73 consistent with C12H17ClN2 |
| Infrared Spectroscopy (IR) | Characteristic absorption bands for N-N stretch and C-Cl bonds |
| Chromatography (HPLC/GC) | Purity assessment and separation of isomers if present |
Summary Table of Preparation Features
| Feature | Description |
|---|---|
| Core Structure Formation | Cyclization of hydrazine derivatives with cyclic ketones |
| 2-Position Substitution | Alkylation using cyclopropylmethyl halides under basic conditions |
| 3-Position Functionalization | Chloromethylation via formaldehyde/HCl or chloromethyl methyl ether |
| Reaction Conditions | Controlled temperature and solvent choice critical for selectivity |
| Purification | Column chromatography or recrystallization to isolate pure product |
| Yield | Variable; high yields reported in related indazole syntheses (~70-85%) |
Q & A
Q. What are the optimal synthetic methodologies for preparing 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones. For example, hydrazine hydrate or phenylhydrazine can react with substituted cyclohexanones in 1,4-dioxane under reflux (3–5 hours) to form the indazole core . Introducing the cyclopropylmethyl group may require alkylation of the indazole nitrogen using cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) . Yield optimization depends on solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Purity can be improved via recrystallization (ethanol/water mixtures) or silica gel chromatography (cyclohexane:ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, N-H stretch at ~3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropylmethyl protons as multiplet δ 0.5–1.5 ppm; chloromethyl CH₂Cl as triplet δ 3.5–4.5 ppm) .
- Elemental Analysis : Validates molecular composition (e.g., C: ~63%, H: ~6%, N: ~10%, Cl: ~15%) .
Q. What are the critical safety considerations when handling chloromethyl-substituted indazole derivatives during synthesis?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact with chlorinated intermediates, which may be irritants or mutagenic .
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Neutralize acidic byproducts (e.g., HCl) before disposal and collaborate with certified waste management services for chlorinated organic residues .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing the cyclopropylmethyl group to the indazole core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To favor substitution at the indazole N2 position:
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions, and how can competing pathways be minimized?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl chloride nature. Competing elimination (E2) can occur under basic conditions. Mitigation strategies include:
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar indazole derivatives obtained via different routes?
- Methodological Answer : Discrepancies often arise from:
- Solvent purity : Trace water in dioxane can hydrolyze intermediates, reducing yields. Use anhydrous solvents and molecular sieves .
- Catalyst loading : Palladium catalysts (e.g., Pd/C) in hydrogenation steps may require optimization (e.g., 5–10 wt%) .
- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) can lead to product loss. Validate yields via gravimetric analysis and cross-reference with literature (e.g., 31% yield via radical-polar crossover vs. 50% via classical alkylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
